molecular formula C19H25NO5 B2487464 Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate CAS No. 2089652-17-3

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate

Cat. No.: B2487464
CAS No.: 2089652-17-3
M. Wt: 347.411
InChI Key: POQQDUFVMOTWIR-UHFFFAOYSA-N
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Description

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate, also known as Boc-Indolyl-3-Carboxylic Acid tert-Butyl Ester, is a chemical compound that has been widely used in scientific research. It is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products. This compound has been extensively studied due to its potential applications in various fields of science.

Scientific Research Applications

Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin

This compound has been utilized in the synthesis of derivatives that are deaza-analogues of the bis-indole alkaloid topsentin. These derivatives were screened against a panel of about 60 human tumor cell lines, where one compound exhibited moderate activity against specific lung cancer and CNS sub-panel cell lines, showcasing its potential in anticancer research (Carbone et al., 2013).

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones

The compound has also been involved in the metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, demonstrating an eco-friendly approach to synthesizing bioactive natural products and synthetic drugs (Xie et al., 2019).

Preparation of Indoles and Oxindoles

Research has demonstrated the utility of tert-butoxycarbonyl-protected anilines for generating intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles, compounds of interest in the development of pharmaceuticals and research chemicals (Clark et al., 1991).

Selective Aerobic Oxidation Catalysis

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a similar compound, has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, highlighting its role in facilitating specific oxidation reactions in organic synthesis (Shen et al., 2012).

Antimicrobial and Hemolytic Assays

Cationic amphiphilic polymethacrylate derivatives, prepared by radical copolymerizations involving tert-butoxycarbonyl (Boc) protected monomers, were investigated for their antimicrobial and hemolytic activities. This research offers insight into the structure-activity relationship of these polymers, potentially leading to the development of new antimicrobial agents (Kuroda & DeGrado, 2005).

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)24-16(21)20-11-13(14-9-7-8-10-15(14)20)12-23-17(22)25-19(4,5)6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQQDUFVMOTWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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